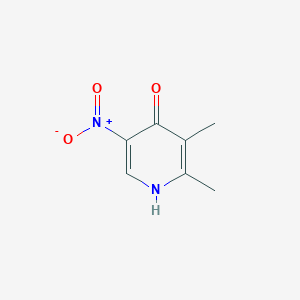2,3-dimethyl-5-nitropyridin-4-ol
CAS No.: 68707-72-2
Cat. No.: VC2860773
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68707-72-2 |
|---|---|
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | 2,3-dimethyl-5-nitro-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C7H8N2O3/c1-4-5(2)8-3-6(7(4)10)9(11)12/h3H,1-2H3,(H,8,10) |
| Standard InChI Key | WFKHHAYANCSHGZ-UHFFFAOYSA-N |
| SMILES | CC1=C(NC=C(C1=O)[N+](=O)[O-])C |
| Canonical SMILES | CC1=C(NC=C(C1=O)[N+](=O)[O-])C |
Introduction
2,3-Dimethyl-5-nitropyridin-4-ol is a nitropyridine derivative with the chemical formula C7H8N2O3. It is a compound of interest in organic chemistry due to its unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis.
Chemical Characteristics
-
Molecular Formula: C7H8N2O3
-
CAS Number: 68707-72-2
-
Molecular Weight: Approximately 168 g/mol
-
Physical Properties: This compound typically appears as a solid at room temperature, with specific physical properties such as melting point and solubility varying based on its purity and crystalline form.
Synthesis Methods
The synthesis of 2,3-dimethyl-5-nitropyridin-4-ol can be approached through various chemical routes, often involving nitration reactions of pyridine derivatives. A common method involves the nitration of 2,3-dimethylpyridin-4-ol using nitric acid or other nitrating agents under controlled conditions to achieve the desired nitropyridine structure.
Biological and Chemical Activities
While specific biological activities of 2,3-dimethyl-5-nitropyridin-4-ol are not extensively documented, nitropyridines in general exhibit a range of biological properties, including antimicrobial and anticancer activities. These compounds can act as precursors for the synthesis of more complex molecules with targeted biological functions.
Applications in Research
2,3-Dimethyl-5-nitropyridin-4-ol serves as a valuable intermediate in organic synthesis. Its nitro group can be reduced to form aminopyridines, which are useful in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, the compound's structural features make it suitable for further modification to create molecules with specific biological activities.
Research Findings and Future Directions
Research on 2,3-dimethyl-5-nitropyridin-4-ol is limited, but its potential as a precursor for synthesizing biologically active compounds is significant. Future studies could focus on exploring its applications in medicinal chemistry, particularly in the development of anticancer or antimicrobial agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume